REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[F:4][C:5]([F:12])([F:11])[C:6]([O:8]CC)=O.[OH-].[Na+].[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(#N)C>[Cl:15][CH2:16][C:17]([NH:2][NH:3][C:6](=[O:8])[C:5]([F:4])([F:11])[F:12])=[O:18] |f:0.1,3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is warmed to 20° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 0-2° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is warmed to 15-18° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Solvent is distilled off under vacuum at about 30° C
|
Type
|
ADDITION
|
Details
|
Water (50 mL) and ethyl acetate (100 mL) are added to the
|
Type
|
CUSTOM
|
Details
|
obtained crude
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous layers are separated
|
Type
|
WASH
|
Details
|
aqueous layer is washed with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Type
|
WASH
|
Details
|
by washing with 15% sodium chloride solution (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is completely distilled off under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NNC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |